Methyl 6-[(2-ethoxy-2-oxoethyl)sulfanyl]nicotinate
Overview
Description
Methyl 6-[(2-ethoxy-2-oxoethyl)sulfanyl]nicotinate: is an organic compound with the molecular formula C12H15NO4S It is a derivative of nicotinic acid, featuring a sulfanyl group attached to the nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-[(2-ethoxy-2-oxoethyl)sulfanyl]nicotinate typically involves the reaction of nicotinic acid derivatives with ethyl 2-mercaptoacetate. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 6-[(2-ethoxy-2-oxoethyl)sulfanyl]nicotinate can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethoxy group, leading to the formation of simpler derivatives.
Substitution: The nicotinate moiety can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler nicotinate derivatives.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 6-[(2-ethoxy-2-oxoethyl)sulfanyl]nicotinate is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its nicotinate backbone is known for its biological activity, and the addition of the sulfanyl group can enhance its pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 6-[(2-ethoxy-2-oxoethyl)sulfanyl]nicotinate involves its interaction with specific molecular targets in biological systems. The nicotinate moiety can interact with nicotinic acid receptors, while the sulfanyl group can modulate the compound’s reactivity and binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Methyl nicotinate: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
Ethyl nicotinate: Similar structure but with an ethyl ester group instead of the sulfanyl group.
Nicotinic acid: The parent compound, which lacks both the methyl ester and sulfanyl groups.
Uniqueness: Methyl 6-[(2-ethoxy-2-oxoethyl)sulfanyl]nicotinate is unique due to the presence of both the nicotinate and sulfanyl groups. This combination allows for a broader range of chemical reactivity and potential biological activity compared to its simpler analogs.
Properties
IUPAC Name |
methyl 6-(2-ethoxy-2-oxoethyl)sulfanylpyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-3-16-10(13)7-17-9-5-4-8(6-12-9)11(14)15-2/h4-6H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVMHONRXYJAFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(C=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801193610 | |
Record name | Methyl 6-[(2-ethoxy-2-oxoethyl)thio]-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801193610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339011-53-9 | |
Record name | Methyl 6-[(2-ethoxy-2-oxoethyl)thio]-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339011-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-[(2-ethoxy-2-oxoethyl)thio]-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801193610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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